molecular formula C11H9BrO2 B8690597 ethyl 3-(3-bromophenyl)propiolate

ethyl 3-(3-bromophenyl)propiolate

Cat. No.: B8690597
M. Wt: 253.09 g/mol
InChI Key: BIQLGUPFBOIPRG-UHFFFAOYSA-N
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Description

ethyl 3-(3-bromophenyl)propiolate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of ethyl prop-2-ynoate, where a bromophenyl group is attached to the third carbon of the prop-2-ynoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 3-(3-bromophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-ynoate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of ethyl 3-(3-bromophenyl)prop-2-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Various substituted phenylprop-2-ynoates.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.

Comparison with Similar Compounds

ethyl 3-(3-bromophenyl)propiolate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)prop-2-ynoate: Similar structure but with the bromine atom at the para position.

    Ethyl 3-(3-chlorophenyl)prop-2-ynoate: Chlorine atom instead of bromine.

    Ethyl 3-(3-methylphenyl)prop-2-ynoate: Methyl group instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)prop-2-ynoate

InChI

InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3

InChI Key

BIQLGUPFBOIPRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl propiolate (2.15 mL, 21.2 mmol, 1.20 equiv) was added to a mixture of 1-bromo-3-iodobenzene (5.00 g, 17.7 mmol, 1 equiv), PdCl2(CH3CN)2 (367 mg, 1.41 mmol, 0.080 equiv), copper (1) iodide (135 mg, 0.707 mmol, 0.040 equiv) and potassium carbonate (2.93 g, 21.2 mmol, 1.20 equiv) in N,N-dimethylformamide (44 mL) at 22° C. The reaction mixture was stirred for 1 hour, then was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic layer was washed sequentially with water and saturated aqueous sodium chloride solution. The washed solution was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated, and the residue was purified by flash-column chromatography on silica gel (hexanes, grading to 40% ethyl acetate-hexanes) to afford ethyl 3-(3-bromophenyl)prop-2-ynoate (1.08 g, 24%). Calc'd (M+1)+: 253.0. Found: 252.9.
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
copper (1) iodide
Quantity
135 mg
Type
catalyst
Reaction Step One

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